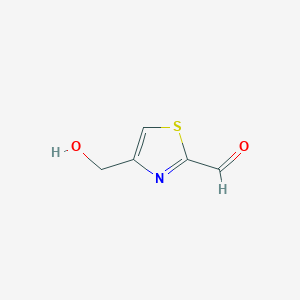

2-Thiazolecarboxaldehyde, 4-(hydroxymethyl)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Thiazolecarboxaldehyde is a thiazole aldehyde derivative . It is a laboratory chemical and is not recommended for food, drug, pesticide or biocidal product use .

Synthesis Analysis

2-Thiazolecarboxaldehyde undergoes the Baylis–Hillman reaction with methyl acrylate. This reaction is catalyzed by DABCO (1,4-diazabicyclo [2.2.2]octane) and the reaction mechanism has been studied by electrospray ionization mass spectrometry (ESI-MS) .Molecular Structure Analysis

The molecular formula of 2-Thiazolecarboxaldehyde is C4H3NOS . The SMILES string representation is O=Cc1nccs1 .Chemical Reactions Analysis

As mentioned in the synthesis analysis, 2-Thiazolecarboxaldehyde undergoes the Baylis–Hillman reaction with methyl acrylate .Physical And Chemical Properties Analysis

2-Thiazolecarboxaldehyde is a liquid with a refractive index of 1.574 (lit.) . It has a boiling point of 61-63 °C/15 mmHg (lit.) and a density of 1.288 g/mL at 25 °C (lit.) .Wissenschaftliche Forschungsanwendungen

Synthesis of Benzothiazine Derivatives

4-(Hydroxymethyl)-1,3-thiazole-2-carbaldehyde: is used in the synthesis of benzothiazine N-acylhydrazones . These compounds have shown potential for antinociceptive and anti-inflammatory activities, making them significant in the development of new therapeutic agents. The ability to modulate pain and inflammation is crucial in the treatment of various conditions, from acute injuries to chronic diseases like arthritis.

Building Block for Taxane Analogs

This compound serves as a useful building block for creating taxane analogs . Taxanes are a class of diterpenes which include the well-known cancer treatment drug paclitaxel (Taxol). By serving as a precursor in the synthesis of taxane derivatives, 4-(hydroxymethyl)-1,3-thiazole-2-carbaldehyde contributes to the research and development of new anticancer drugs.

Thermo-Oxidative Degradation Studies

In the field of materials science, this chemical is utilized in the study of thermo-oxidative degradation processes . It is particularly used in the evaluation of reactions’ complexity during the degradation of polymers, which is essential for understanding the stability and longevity of materials under high-temperature conditions.

Kinetic Analysis in Combustion

The compound is also involved in kinetic analysis during combustion processes . By understanding the kinetics of materials like [4-(hydroxymethyl)phenoxymethyl] polystyrene resin, researchers can improve fire safety measures and develop materials with better performance in high-temperature environments.

Reactant in Baylis-Hillman Reaction

4-(Hydroxymethyl)-1,3-thiazole-2-carbaldehyde: undergoes the Baylis-Hillman reaction with methyl acrylate, catalyzed by DABCO . This reaction is significant in organic chemistry as it forms carbon-carbon bonds, providing a route to synthesize various organic compounds.

Synthesis of Imino Esters

This compound is used to synthesize imino esters by reacting with L-leucine t-butyl ester hydrochloride . Imino esters are valuable intermediates in organic synthesis, often used in the preparation of amino acids and peptides.

Preparation of Thiazole-2-yl-(amino)methylphosphonate Diethyl Esters

It is also employed in the preparation of thiazole-2-yl-(amino)methylphosphonate diethyl esters . These esters are important in medicinal chemistry for the development of drugs with various biological activities.

Electrospray Ionization Mass Spectrometry Studies

Lastly, 4-(hydroxymethyl)-1,3-thiazole-2-carbaldehyde is used in studies involving electrospray ionization mass spectrometry (ESI-MS) . ESI-MS is a technique widely used in analytical chemistry to determine the mass-to-charge ratio of ions, which is vital for the structural analysis and identification of compounds.

Safety and Hazards

Eigenschaften

IUPAC Name |

4-(hydroxymethyl)-1,3-thiazole-2-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2S/c7-1-4-3-9-5(2-8)6-4/h2-3,7H,1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGUXYVUEYMFATE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)C=O)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Thiazolecarboxaldehyde, 4-(hydroxymethyl)- | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-chloro-2-[(S)-(3-chlorophenyl)(1H-1,2,3,4-tetrazol-5-yl)methyl]-5-(trifluoromethyl)pyridine](/img/structure/B2903006.png)

![2,4,5-trimethyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B2903008.png)

![2-[Furo[3,2-c]pyridin-2-ylmethyl(2-methylpropyl)amino]ethanesulfonyl fluoride](/img/structure/B2903013.png)

![ethyl 2-(2-((5-((3-fluorobenzamido)methyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2903014.png)

![[3-[(5-Fluoro-6-propan-2-ylpyrimidin-4-yl)-methylamino]piperidin-1-yl]-(1,3-thiazol-4-yl)methanone](/img/structure/B2903017.png)

![7-Bromo-4-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2903026.png)

![(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B2903027.png)